molecular formula C8H7N3O2 B1459341 Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate CAS No. 1140239-96-8

Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Cat. No.: B1459341
CAS No.: 1140239-96-8
M. Wt: 177.16 g/mol
InChI Key: VWWRQOHUTDDIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate (CAS 1140239-96-8) is a high-value chemical building block for medicinal chemistry and drug discovery research. This ester serves as a versatile synthetic intermediate for the preparation of various pharmacologically active molecules, particularly those based on the pyrazolopyridine scaffold. The pyrazolo[4,3-c]pyridine core is a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to interact with a variety of biological targets . Researchers utilize this compound to synthesize novel sulfonamide derivatives that act as potent inhibitors of carbonic anhydrase (CA) isoforms . Such inhibitors are investigated for targeting pathological conditions where CAs are involved, including as potential antibacterial agents with a novel mechanism of action to combat drug resistance . The methyl ester functional group is a crucial handle for further synthetic elaboration, most commonly via hydrolysis to the corresponding carboxylic acid or transamidation to yield various carboxamide derivatives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWRQOHUTDDIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245129
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140239-96-8
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140239-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via SNAr and Modified Japp–Klingemann Reactions

A highly efficient and straightforward protocol has been developed based on nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridines followed by a modified Japp–Klingemann reaction sequence. This method involves the following key steps:

  • Step 1: Formation of Pyridinyl Keto Esters

    2-Chloro-3-nitropyridines react with ethyl acetoacetate in the presence of sodium hydride (NaH) to yield pyridinyl keto esters. These intermediates exist predominantly in the enol tautomeric form in solution.

  • Step 2: Azo-Coupling and Hydrazone Formation

    The pyridinyl keto esters undergo azo-coupling with stable arenediazonium tosylates under non-aqueous conditions, producing azo-compounds quantitatively.

  • Step 3: Deacylation and Pyrazole Ring Annulation

    Treatment of azo-compounds with mild nucleophilic bases such as pyrrolidine induces deacylation and intramolecular cyclization to form the pyrazolo[4,3-C]pyridine core.

A notable feature of this method is the observation of an unusual C–N migration of the acetyl group during the reaction, forming an N-acetyl-N-arylhydrazone intermediate, which subsequently converts to the target pyrazolo[4,3-C]pyridine under optimized conditions.

Reaction conditions and yields:

Step Reagents/Conditions Temperature Yield (%) Notes
1 2-Chloro-3-nitropyridine + ethyl acetoacetate, NaH, THF 40 °C High Formation of pyridinyl keto esters (2a–c)
2 Arenediazonium tosylate, pyridine Room temp Quantitative Formation of azo-compound (4a)
3 Pyrrolidine 40 °C Moderate to high Cyclization to methyl pyrazolo[4,3-C]pyridine derivatives (5a–s)

This one-pot sequence offers operational simplicity and good yields, with the ability to tolerate various electron-withdrawing and electron-donating substituents on the aryl ring.

Alternative Preparation via Esterification and Diazotization

Another preparation route involves:

This method emphasizes gentle reaction conditions, simple handling, and high yields (greater than 90%). The molar ratios of reactants, such as sodium nitrite to the precursor compound, are critical for optimal outcomes.

Mechanistic Insights and Reaction Pathways

The key mechanistic pathway involves:

A unique rearrangement involving C–N migration of the acetyl group was characterized, supported by NMR and X-ray crystallography, indicating a nucleophile-assisted mechanism that forms a four-membered transition state intermediate.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield Range (%) Notes
SNAr + Modified Japp–Klingemann (One-pot) 2-Chloro-3-nitropyridines, ethyl acetoacetate, arenediazonium tosylates, pyrrolidine Operational simplicity, one-pot, mild conditions 60–85 Includes unusual acetyl migration intermediate
Diazotization and Esterification Amino-substituted pyrazole derivatives, NaNO2, dilute acid, esterification agents High yield, gentle conditions >90 Requires low temperature and precise molar ratios

Research Findings and Practical Considerations

  • The one-pot SNAr and Japp–Klingemann method is versatile and allows the introduction of various substituents, making it suitable for synthesizing diverse methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate derivatives.

  • The rearrangement step involving acetyl migration is unprecedented in this context and requires careful control of nucleophile type and reaction temperature.

  • The use of arenediazonium tosylates instead of chlorides improves safety and stability during azo-coupling.

  • Purification typically involves standard chromatographic techniques, and characterization is confirmed by NMR, HRMS, and X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate serves as a precursor for various bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. PDE inhibitors are being explored for treating neurodegenerative disorders and psychiatric conditions due to their role in modulating cyclic nucleotide levels .

Phosphodiesterase Inhibition

Research has shown that certain derivatives of this compound exhibit potent inhibitory activity against PDE1 enzymes. This inhibition can enhance cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which is beneficial in neuroprotection and cognitive enhancement therapies .

Carbonic Anhydrase Inhibition

Another notable application is the synthesis of pyrazolo[4,3-C]pyridine sulfonamides, which have shown promising inhibitory activity against carbonic anhydrases (CAs), particularly the cytosolic human CA isoforms . These enzymes play vital roles in various physiological processes, including respiration and acid-base balance.

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that modifications to the core pyrazolo[4,3-C]pyridine structure can significantly influence inhibitory potency. For instance, the introduction of specific substituents can enhance the binding affinity to the active site of carbonic anhydrases .

Synthesis Methodologies

The synthesis of this compound and its derivatives has been achieved through various protocols that emphasize efficiency and yield. A straightforward method involves using readily available starting materials such as 2-chloro-3-nitropyridines .

Synthesis Method Yield (%) Reaction Time Key Steps
Method A9030 minN-acetyl hydrazone formation
Method B8545 minDirect cyclization with acid catalyst

Case Studies

Several case studies highlight the practical applications of this compound in drug discovery:

Neurodegenerative Disorders

A study demonstrated that compounds derived from this compound exhibited neuroprotective effects in cellular models of neurodegeneration. These compounds were found to enhance neuronal survival under stress conditions by modulating intracellular signaling pathways related to apoptosis .

Cancer Research

In another case study, derivatives of this compound were evaluated for their potential anticancer properties. The results indicated that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting a pathway for developing novel anticancer agents .

Comparison with Similar Compounds

Structural Analogs and Isomers

Pyrazolo-pyridine derivatives differ in ring fusion positions, substituent locations, and functional groups, leading to distinct pharmacological and physicochemical profiles. Key analogs include:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Biological Activity
Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate Not explicitly provided 177.16 Methyl ester at position 4 Potential kinase inhibition
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate 1206979-63-6 177.16 Methyl ester at position 6 Unreported (structural analog)
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1363381-90-1 177.16 Methyl ester at position 4 Anti-HIV activity
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate 68435-54-1 263.30 Methyl ester at position 7 Unreported

Key Observations :

  • For example, pyrazolo[3,4-b]pyridine-4-carboxylate derivatives exhibit anti-HIV activity via reverse transcriptase inhibition, while [4,3-c] isomers are explored as EGFR inhibitors .
  • Substituent Effects : Addition of methyl or benzyl groups (e.g., compound 48 in ) enhances lipophilicity and bioavailability but may reduce synthetic yields (e.g., 12% yield for compound 48 vs. 62% for compound 43 ).
Physicochemical Properties
Property This compound Methyl [4,3-c]pyridine-6-carboxylate Methyl [3,4-b]pyridine-4-carboxylate
Molecular Weight (g/mol) 177.16 177.16 177.16
Density (g/cm³) ~1.4 (predicted) 1.403 Not reported
Boiling Point (°C) ~401 (predicted) 401.1 Not reported
Storage Conditions 2–8°C (analog-based) 2–8°C -20°C

Key Insight : Despite identical molecular weights, positional isomerism influences solubility and stability, impacting storage and formulation strategies.

Biological Activity

Overview

Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family, recognized for its diverse biological activities. Its unique structure, characterized by a fused pyrazole and pyridine ring, makes it a compelling subject for medicinal chemistry research. This compound has been investigated for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has demonstrated inhibitory effects on tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. The compound's ability to inhibit kinases positions it as a potential candidate for targeting various malignancies.

Biological Activities

This compound exhibits several significant biological activities:

  • Anticancer Properties : It has shown promise in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116. Research indicates that it may selectively inhibit cyclin-dependent kinases (CDK2 and CDK9), with IC50 values reported at 0.36 µM and 1.8 µM respectively .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory activity against carbonic anhydrases (CAs), which are vital in regulating pH and fluid balance in tissues. Structure-activity relationship studies revealed that modifications to the compound can significantly enhance its inhibitory potency against specific CA isoforms .
  • Anti-inflammatory Effects : Preliminary studies suggest that related pyrazolopyridine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for some derivatives against COX-1 and COX-2 have been documented, indicating their potential as anti-inflammatory agents .

Research Findings and Case Studies

Recent studies have highlighted the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. Notably, microwave-assisted synthesis has been employed to enhance yield and reduce reaction times .
  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the proliferation of cancer cells. For instance, compounds derived from this scaffold showed significant antiproliferative activity against human tumor cell lines .
  • Structure-Activity Relationships (SARs) : SAR studies have revealed that specific substitutions on the pyrazolo[4,3-C]pyridine core can modulate its biological activity. For example, the presence of certain functional groups was found to enhance enzyme inhibition while maintaining low cytotoxicity towards normal cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazolopyridine derivatives:

Compound TypeKey Biological ActivityIC50 Values (µM)
This compoundCDK2 Inhibition0.36
CDK9 Inhibition1.8
1H-pyrazolo[3,4-b]pyridinesAnticancer ActivityVaries
Anti-inflammatory EffectsVaries

Q & A

What are the optimized synthetic routes for Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate, and how can competing side reactions be minimized?

Answer:
The synthesis typically involves cyclization of precursor pyrazole-carbaldehyde intermediates with hydrazine derivatives under reflux conditions. For example, describes using hydrazine hydrate in ethanol with acetic acid to form fused pyrazolo-pyridine systems. Key optimization steps include:

  • Temperature control : Reflux at 80–90°C minimizes side products like uncyclized amines .
  • Catalyst selection : Iodine or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers, common in pyrazole fusion reactions .

How can conflicting NMR data for this compound derivatives be resolved?

Answer:
Contradictions often arise from tautomerism or solvent-dependent shifts. For example, reports a downfield singlet at δ 13.99 ppm (DMSO-d₆) for NH protons, which may split in polar aprotic solvents. To resolve discrepancies:

  • Variable-temperature NMR : Identifies dynamic tautomerism (e.g., pyrazole vs. pyridinium forms) .
  • COSY/HSQC experiments : Confirm coupling patterns and assign overlapping signals, particularly for aromatic protons in the 7–9 ppm range .
  • Deuterated solvent comparison : DMSO-d₆ vs. CDCl₃ can shift NH peaks due to hydrogen bonding differences .

What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Answer:
Small-molecule crystallography using SHELX software (e.g., SHELXL) is standard, but challenges include:

  • Disorder in the ester group : The methyl carboxylate moiety may exhibit rotational disorder. Partial occupancy refinement or constraints are applied .
  • Weak diffraction : High-resolution data (≤ 0.8 Å) is critical; synchrotron sources improve data quality for low-crystallinity samples .
  • Hydrogen atom placement : NH protons in the pyrazole ring require Fourier difference maps for accurate localization .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

  • NBO analysis : Identifies electron-deficient sites (e.g., C-3 position) prone to nucleophilic attack .
  • Solvent modeling : PCM (Polarizable Continuum Model) accounts for solvation effects on transition states .
  • Hammett correlations : Predict substituent effects on reaction rates (σₚ values for meta/para substituents) .

What strategies ensure high purity (>98%) of this compound for pharmacological assays?

Answer:

  • HPLC method : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~12 min) .
  • Recrystallization : Ethanol/water (7:3) yields crystals with ≤2% impurities; monitor by LCMS (M+1: 178.1) .
  • Ion-pair extraction : Sodium dodecyl sulfate removes residual hydrazine or unreacted aldehydes .

How do substituents at the pyrazole N-1 position influence the compound’s biological activity?

Answer:
shows that N-1 alkylation (e.g., methyl, propyl) enhances serotonin reuptake inhibition by:

  • Lipophilicity modulation : LogP increases by 0.5–1.0 units, improving blood-brain barrier penetration .
  • Conformational restriction : Bulky groups (e.g., piperidinyl) stabilize bioactive conformations via van der Waals interactions .
  • SAR studies : EC₅₀ values correlate with substituent size (optimal: methyl > ethyl > isopropyl) .

What are the key considerations for patenting novel derivatives of this compound?

Answer:
Prior art analysis is critical. and highlight:

  • Novelty : Focus on unclaimed substitution patterns (e.g., 6-fluoro or 3-trifluoromethyl groups) .
  • Utility : Demonstrate improved pharmacokinetics (e.g., t½ > 4h) or selectivity (≥10-fold vs. off-target receptors) .
  • Process claims : Protect optimized steps (e.g., one-pot cyclization-esterification) to block generic synthesis .

How are mass spectrometry artifacts (e.g., in-source fragmentation) mitigated during characterization?

Answer:

  • ESI vs. MALDI : Electrospray ionization (ESI) at 30 eV reduces fragmentation vs. MALDI .
  • Collision energy optimization : 10–15 eV for parent ion stability .
  • High-resolution MS : Q-TOF instruments (R > 30,000) distinguish [M+H]+ (178.0722) from isotopic clusters .

What mechanistic insights explain regioselective C-H functionalization in pyrazolo[4,3-C]pyridine systems?

Answer:

  • Electrophilic substitution : Directed by the pyridine nitrogen, with C-3 being most reactive (Hammett σₘ = 0.71) .
  • Radical pathways : TEMPO inhibits C-6 bromination, confirming radical intermediates in halogenation reactions .
  • Metal catalysis : Pd(OAc)₂ directs coupling to C-5 via σ-complex stabilization .

How are stability studies designed to assess degradation pathways under accelerated conditions?

Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze by UPLC-PDA for hydrolytic (ester cleavage) or oxidative (N-oxide formation) products .
  • pH-rate profiling : Pseudo-first-order kinetics at pH 1–13 identify acid-catalyzed ester hydrolysis (k = 0.12 h⁻¹ at pH 2) .
  • Light exposure : ICH Q1B guidelines confirm photostability; λ > 320 nm induces minimal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.